

# Application of Trimethyl(triethylamine)aluminium in Atomic Layer Deposition (ALD)

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## Compound of Interest

Compound Name: Trimethyl(triethylamine)aluminium

Cat. No.: B12655106

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional conformity, thickness control at the angstrom level, and uniformity over large areas. These characteristics make it a critical process in the fabrication of advanced semiconductor devices, optical coatings, and protective layers. A key component of any ALD process is the selection of appropriate precursor materials.

Trimethylaluminium (TMA),  $\text{Al}(\text{CH}_3)_3$ , is the most widely used and studied aluminum precursor for the ALD of aluminum-containing films such as aluminum oxide ( $\text{Al}_2\text{O}_3$ ) and aluminum nitride (AlN). However, TMA is highly pyrophoric, meaning it can spontaneously ignite in air, which poses significant handling and safety challenges.

To mitigate these risks, TMA is often used in the form of a Lewis acid-base adduct.

**Trimethyl(triethylamine)aluminium**, an adduct of TMA and triethylamine ( $\text{NEt}_3$ ), is one such compound. The triethylamine ligand stabilizes the electron-deficient TMA molecule, reducing its pyrophoricity and making it safer to handle and deliver to the ALD reactor. Inside the reactor, the adduct can dissociate, releasing TMA to participate in the surface reactions.

These application notes provide a comprehensive overview of the use of **Trimethyl(triethylamine)aluminium** as a precursor for ALD, with a focus on the deposition of  $\text{Al}_2\text{O}_3$  and  $\text{AlN}$ . The protocols provided are based on the well-established chemistry of TMA, with considerations for the use of the triethylamine adduct as the source material.

## Precursor Properties: Trimethylaluminium (TMA) vs. Trimethyl(triethylamine)aluminium

The choice of precursor is critical for a successful ALD process. While TMA is the reactive species at the substrate surface, the use of its triethylamine adduct affects handling and delivery.

Property	Trimethylaluminium (TMA)	Trimethyl(triethylamine)aluminium
Chemical Formula	$\text{Al}_2(\text{CH}_3)_6$ (dimer in liquid/gas phase)	$(\text{CH}_3)_3\text{Al}\cdot\text{N}(\text{C}_2\text{H}_5)_3$
Appearance	Colorless liquid	Colorless liquid or solid (depending on purity)
Molar Mass	72.09 g/mol (monomer)	173.28 g/mol [1]
Key Hazard	Pyrophoric (ignites spontaneously in air)[2]	Reduced pyrophoricity, safer to handle
Vapor Pressure	High	Lower than TMA, requires appropriate delivery system
Role in ALD	Direct precursor for Al deposition	A stabilized source for the delivery of TMA to the reactor

## Applications in Atomic Layer Deposition

**Trimethyl(triethylamine)aluminium** is primarily used as a safer alternative to TMA for depositing high-quality aluminum-containing thin films.

## Aluminum Oxide ( $\text{Al}_2\text{O}_3$ ) Deposition

Al<sub>2</sub>O<sub>3</sub> films grown by ALD are known for their excellent dielectric properties, thermal stability, and barrier performance. They are widely used in:

- Gate dielectrics in transistors[2]
- Passivation layers for solar cells and other electronic devices[2]
- Encapsulation layers for OLEDs and other sensitive components
- Moisture and gas barriers for flexible electronics and pharmaceutical packaging

## Aluminum Nitride (AlN) Deposition

AlN is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for:

- Dielectric layers in high-power and high-frequency devices[3]
- Buffer layers for the growth of other nitride semiconductors (e.g., GaN)[4]
- Piezoelectric materials in MEMS and sensors
- Heat-spreading layers in electronic packaging[5]

## Experimental Protocols

The following are generalized protocols for the ALD of Al<sub>2</sub>O<sub>3</sub> and AlN using a TMA source, which can be adapted for **Trimethyl(triethylamine)aluminium** with adjustments to the precursor delivery temperature and pulse times to achieve saturation.

### Protocol for Al<sub>2</sub>O<sub>3</sub> ALD using TMA and Water (H<sub>2</sub>O)

This is the most common and well-characterized ALD process.

Materials and Equipment:

- ALD reactor
- Substrate (e.g., silicon wafer)

- **Trimethyl(triethylamine)aluminium** precursor
- Deionized water (H<sub>2</sub>O) as the co-reactant
- High-purity nitrogen (N<sub>2</sub>) or argon (Ar) as the carrier and purge gas

Experimental Parameters:

Parameter	Value	Notes
Substrate Temperature	150 - 300 °C	A typical ALD window for this process.
Precursor Temperature	20 - 40 °C	Adjust to achieve adequate vapor pressure for delivery. May need to be higher for the adduct.
TMA Pulse Time	0.1 - 1.0 s	Should be long enough to achieve self-limiting surface reaction.
N <sub>2</sub> Purge Time 1	5 - 30 s	Sufficient time to remove unreacted precursor and byproducts.
H <sub>2</sub> O Pulse Time	0.1 - 1.0 s	To fully react with the surface-adsorbed TMA.
N <sub>2</sub> Purge Time 2	5 - 30 s	To remove unreacted water and byproducts.
Growth per Cycle (GPC)	~1.0 - 1.2 Å/cycle	Varies with temperature.

Procedure:

- Load the substrate into the ALD reactor.
- Heat the substrate to the desired deposition temperature.

- Heat the **Trimethyl(triethylamine)aluminium** precursor to the desired temperature.
- Execute the ALD cycles as defined by the pulse and purge times.
- Repeat the cycles until the desired film thickness is achieved.

## Protocol for AlN ALD using TMA and Ammonia (NH<sub>3</sub>)

The deposition of AlN often requires higher temperatures or plasma enhancement to achieve high-quality films.

Materials and Equipment:

- ALD reactor (thermal or plasma-enhanced)
- Substrate (e.g., silicon wafer)
- **Trimethyl(triethylamine)aluminium** precursor
- Ammonia (NH<sub>3</sub>) as the nitrogen source
- High-purity nitrogen (N<sub>2</sub>) or argon (Ar) as the carrier and purge gas

Experimental Parameters (Thermal ALD):

Parameter	Value	Notes
Substrate Temperature	350 - 500 °C	Higher temperatures are needed for thermal activation of NH <sub>3</sub> . <a href="#">[3]</a>
Precursor Temperature	20 - 40 °C	Adjust for adequate vapor pressure.
TMA Pulse Time	0.5 - 2.0 s	Ensure saturation.
N <sub>2</sub> Purge Time 1	10 - 60 s	Longer purge times may be needed at higher temperatures.
NH <sub>3</sub> Pulse Time	1.0 - 5.0 s	Longer pulses are often required for complete surface reaction. <a href="#">[3]</a>
N <sub>2</sub> Purge Time 2	10 - 60 s	Remove unreacted NH <sub>3</sub> and byproducts.
GPC	0.5 - 1.0 Å/cycle	Highly dependent on temperature and other process conditions. <a href="#">[3]</a>

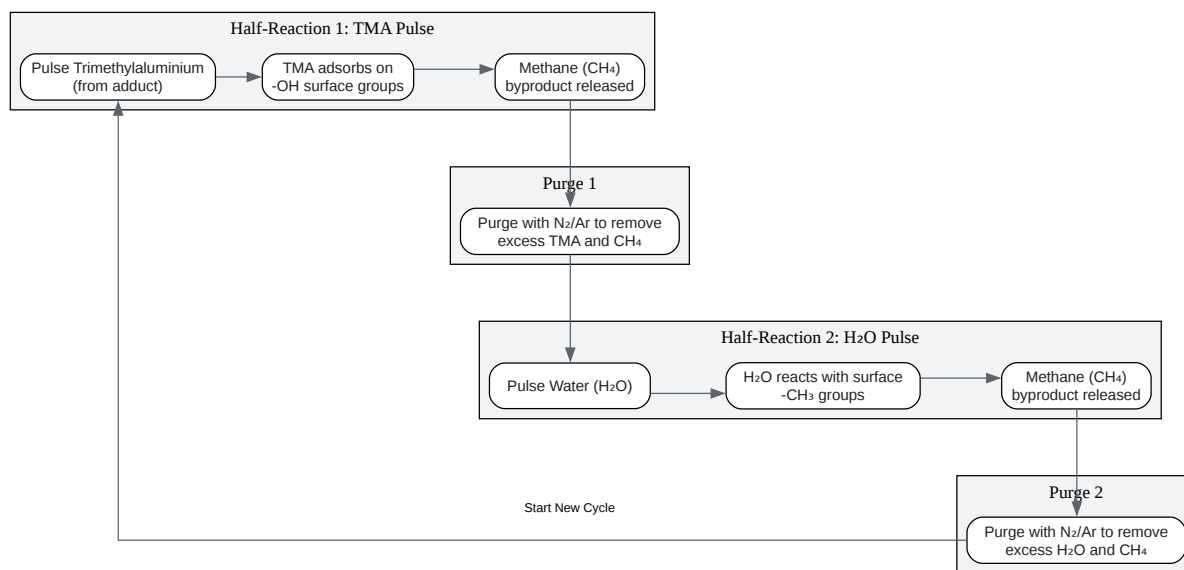
#### Procedure:

- Load the substrate into the ALD reactor.
- Heat the substrate to the desired high temperature.
- Heat the **Trimethyl(triethylamine)aluminium** precursor.
- Perform the ALD cycles as specified.
- Continue cycling to reach the target thickness.

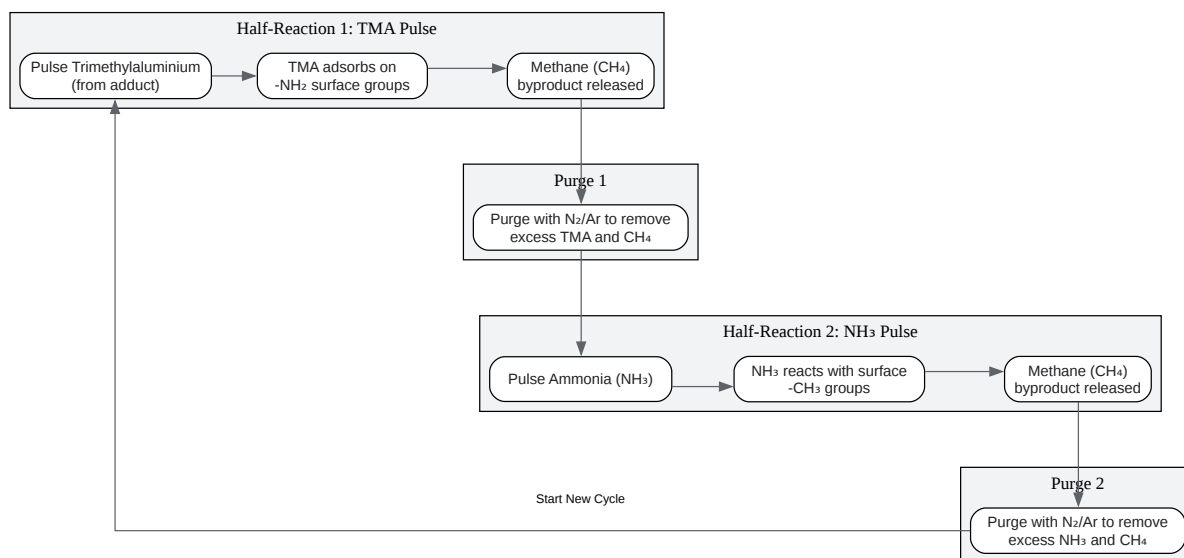
## Visualizations

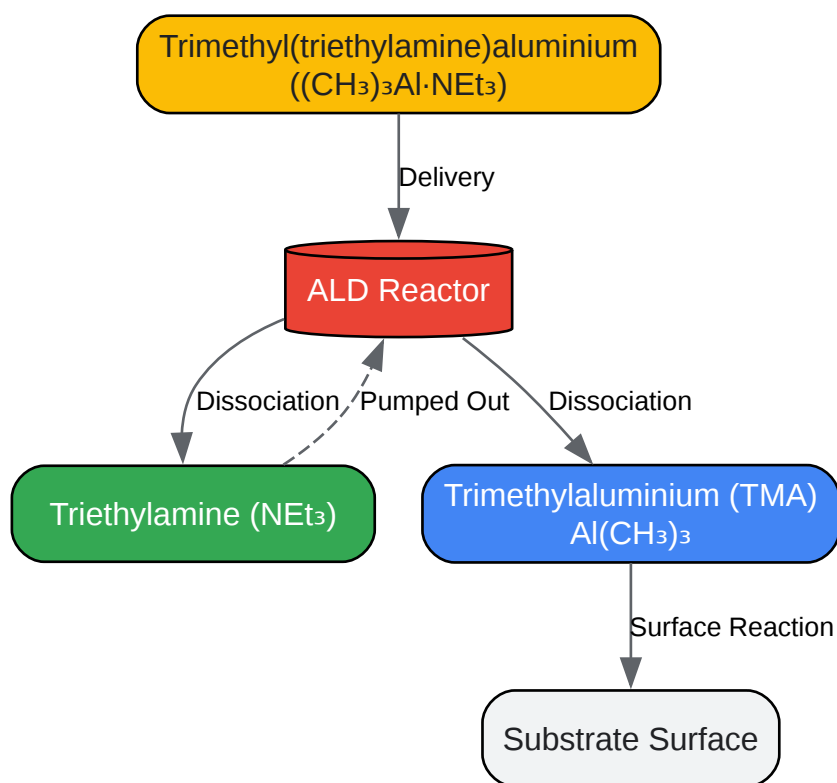
## ALD Workflow and Signaling Pathway

The following diagrams illustrate the fundamental processes occurring during ALD.









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## References

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